

Fluorexetamine comparison hydroxetamine HXE methoxetamine MXE

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Compound Focus: Fluorexetamine

Cat. No.: S11221484

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Chemical and Structural Comparison

The table below summarizes the basic chemical identifiers and structural features of these three arylcyclohexylamine compounds.

Property	Fluorexetamine (FXE)	Hydroxetamine (HXE)	Methoxetamine (MXE)
IUPAC Name	2-(ethylamino)-2-(3-fluorophenyl)cyclohexanone [1] [2]	2-(ethylamino)-2-(3-hydroxyphenyl)cyclohexan-1-one [3]	Not fully specified in search results
Molecular Formula	C ₁₄ H ₁₈ FNO [1] [2]	C ₁₄ H ₁₉ NO ₂ [3]	Not specified in search results
Molecular Weight	235.30 g/mol [1] [2]	233.31 g/mol [3]	Not specified in search results
Substituent	3-fluorophenyl [2]	3-hydroxyphenyl [3]	3-methoxyphenyl (inferred from name)

Property	Fluorexetamine (FXE)	Hydroxetamine (HXE)	Methoxetamine (MXE)
Legal Status (US)	Unscheduled [1] [2]	Not explicitly scheduled (Ketamine analogues are Schedule I in Canada) [3]	Not explicitly scheduled (inferred from [1])

Summary of Available Experimental Data for MXE

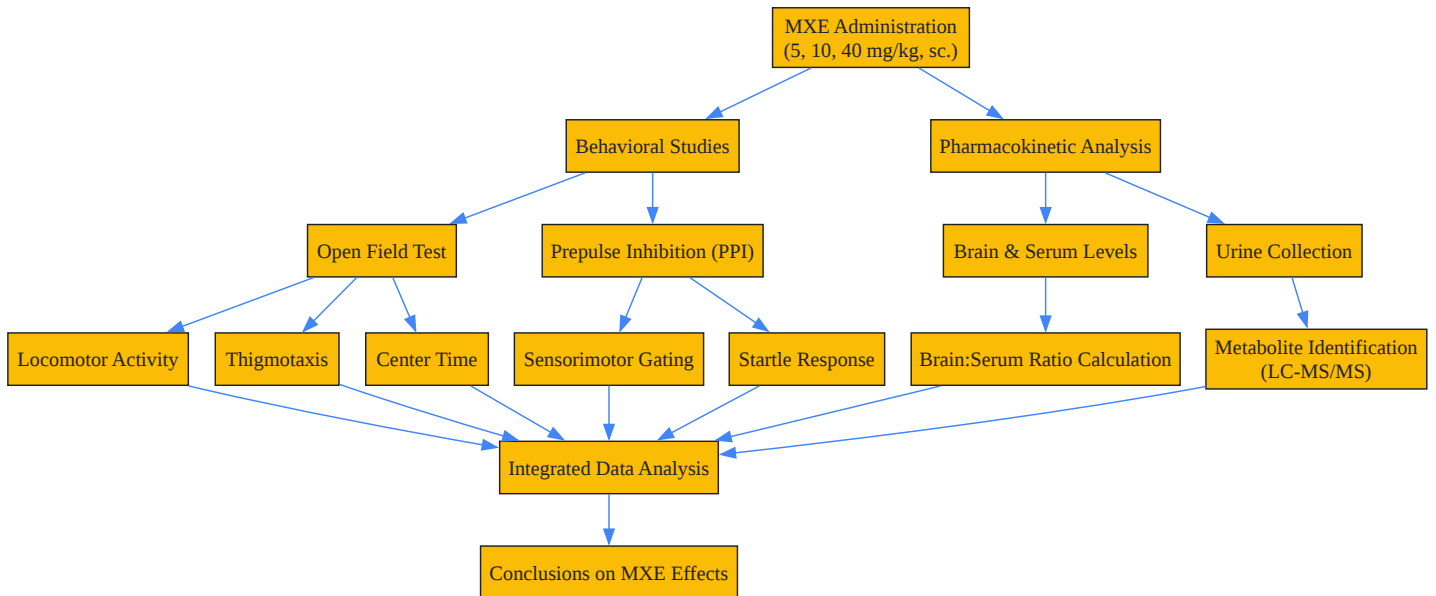
Most available experimental data comes from preclinical studies on Methoxetamine (MXE). The following table outlines key findings from a study on Wistar rats, which provides a methodological framework that could be applied to FXE and HXE in future research [4].

Experimental Aspect	Detailed Methodology & Findings for MXE
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| **Behavioral Studies** | **Tests Used:** Open field test (locomotor activity, thigmotaxis), Prepulse Inhibition (PPI) of acoustic startle response, habituation. **Doses:** 5, 10, 40 mg/kg (subcutaneous). **Key Findings:**

- **Locomotion:** Significant stimulation at 5 and 10 mg/kg; reduction at 40 mg/kg.
- **Anxiogenic Effect:** Increased thigmotaxis (time spent near walls) and decreased center time at lower doses.
- **Sensorimotor Gating:** Disrupted PPI and reduced baseline startle response at all doses.
- **Habituation:** Reduced at 60 minutes for all doses. | | **Pharmacokinetic & Metabolic Studies** | **Administration:** 10 mg/kg (sc.) for pharmacokinetics; 40 mg/kg (sc.) for metabolite identification. **Sample Analysis:** Serum and brain tissue for pharmacokinetics; urine collected over 24h for metabolites. **Key Findings:**
- **Pharmacokinetics:** Maximal brain concentration at 30 min, high levels at 60 min, declined to near zero after 6h. High brain accumulation (brain:serum ratio of 2.06-2.93).
- **Metabolites:** Most abundant urinary metabolites were O-desmethyloxetamine (which is HXE) and normethoxetamine [4] [3]. |

The experimental workflow from this MXE study illustrates the multi-faceted approach used to characterize a novel psychoactive substance.



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Important Note on Substance Misidentification

A critical issue for researchers to be aware of is the widespread misidentification of substances sold as "FXE". Multiple sources, including laboratory testing services, have reported that material sold as **Fluorexetamine** (3'-Fluoro-2-oxo-PCE) is, in fact, its positional isomer **2'-Fluoro-2-oxo-PCE** (also known as CanKet or 2-FXE) [5] [2]. This misidentification likely occurred because standard gas chromatography–mass spectrometry (GC-MS) cannot differentiate between these isomers without a verified reference standard, leading to a propagation of incorrect data. Nuclear magnetic resonance (NMR) spectroscopy is required for definitive structural elucidation [5].

Knowledge Gaps and Research Direction

The primary gap in the literature is the lack of direct, controlled comparative studies and detailed pharmacological data (e.g., receptor binding affinity, potency) for FXE and HXE. The methodological framework established for MXE provides a robust template for future research.

To advance the field, future work should:

- **Conduct Head-to-Head Comparisons:** Perform the behavioral, pharmacokinetic, and metabolic studies outlined above for FXE and HXE using the same experimental protocols.
- **Elucidate Mechanisms:** Determine the binding affinity and functional activity at key targets like the NMDA receptor.
- **Prioritize Analytical Verification:** Use orthogonal analytical techniques, including NMR, to confirm the identity and purity of all novel substances prior to testing.

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References

1. Fluorexetamine (FXE) [cfsre.org]
2. Fluorexetamine [en.wikipedia.org]
3. Hydroxetamine [en.wikipedia.org]
4. Detailed pharmacological evaluation of methoxetamine ... [pubmed.ncbi.nlm.nih.gov]
5. why why why why why why why: March 2024 [nervewing.blogspot.com]

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